molecular formula C25H23N3OS B2655806 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207056-74-3

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2655806
CAS No.: 1207056-74-3
M. Wt: 413.54
InChI Key: YWIWLVGEIWDTTB-UHFFFAOYSA-N
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Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with p-tolyl groups and a thioether linkage to an acetamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Substitution with p-Tolyl Groups: The imidazole ring is then substituted with p-tolyl groups using Friedel-Crafts alkylation.

    Thioether Formation: The substituted imidazole is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with an acylating agent to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine, chlorine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile
  • 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
  • 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide

Uniqueness

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both an imidazole ring and a thioether linkage. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c1-18-8-12-20(13-9-18)23-16-26-25(28(23)22-14-10-19(2)11-15-22)30-17-24(29)27-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIWLVGEIWDTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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